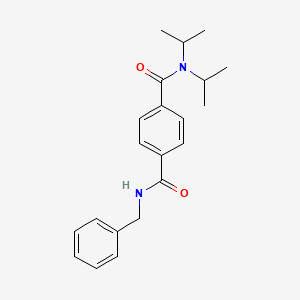![molecular formula C13H14N8O2S2 B5598123 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a structurally complex molecule that features both 1,2,5-oxadiazole and 1,2,3-triazole rings, indicating potential for a variety of biological activities and chemical properties. The presence of both oxadiazole and triazole rings in a single molecule is relatively rare and suggests specialized synthetic routes for its preparation and unique interactions at the molecular level.
Synthesis Analysis
Synthesis of compounds containing 1,2,5-oxadiazole and 1,2,3-triazole units often involves multistep synthetic routes, including cyclization reactions, amidation, and substitution reactions. For example, the synthesis of oxadiazole and triazole derivatives can be achieved through the reaction of hydrazides with appropriate reagents to form the respective heterocyclic rings (Zia et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of nitrogen-rich heterocycles, which are known for their ability to engage in hydrogen bonding and π-π interactions. These features are crucial for binding to biological targets or forming supramolecular assemblies. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are typically used to elucidate the structure of these compounds (Chehrouri et al., 2020).
Chemical Reactions and Properties
Compounds containing oxadiazole and triazole rings are known to participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. These reactions can be exploited to further modify the compound or to incorporate it into larger molecular frameworks. The chemical reactivity of such compounds often depends on the substituents present on the heterocyclic rings and the electronic nature of the system (Prasad et al., 2009).
Physical Properties Analysis
The physical properties of heterocyclic compounds like this one, including solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's suitability for various applications, including its use in material science and pharmaceutical formulations (Bayrak et al., 2009).
Scientific Research Applications
Antimicrobial Activities
Compounds related to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide have been synthesized and tested for their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole have shown activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Basoğlu et al., 2013; Tiperciuc et al., 2012).
Antitumor Activities
The presence of carbohydrazide moieties in compounds has been associated with notable antitumor activities. A study demonstrated that certain carbohydrazide derivatives exhibit potent antioxidant and antitumor activities, indicating their potential use in cancer research and treatment (El Sadek et al., 2014).
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-(5-methyl-2-methylsulfanylthiophen-3-yl)methylideneamino]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O2S2/c1-6-4-8(13(24-3)25-6)5-15-17-12(22)9-7(2)21(20-16-9)11-10(14)18-23-19-11/h4-5H,1-3H3,(H2,14,18)(H,17,22)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYQHRBVVCSSL-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)SC)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)SC)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)


![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)
![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

